molecular formula C7H12ClN3OS B11882052 (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride

(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride

Katalognummer: B11882052
Molekulargewicht: 221.71 g/mol
InChI-Schlüssel: IPBDJODHRXQABX-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group is introduced by the reaction of the thiazole derivative with ammonia or an amine.

    Formation of the Propanamide Moiety: The propanamide group is introduced through an amidation reaction, where the thiazole derivative reacts with a suitable amide-forming reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemistry: It serves as a versatile intermediate in organic synthesis for the preparation of complex molecules.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-methylthiazole: A simpler thiazole derivative with similar chemical properties.

    Thiazole-4-carboxamide: Another thiazole derivative with different functional groups.

    5-Methylthiazole-2-carboxylic acid: A thiazole derivative with a carboxylic acid group.

Uniqueness

(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various applications.

Eigenschaften

Molekularformel

C7H12ClN3OS

Molekulargewicht

221.71 g/mol

IUPAC-Name

(2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride

InChI

InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H/t5-;/m0./s1

InChI-Schlüssel

IPBDJODHRXQABX-JEDNCBNOSA-N

Isomerische SMILES

CC1=CN=C(S1)NC(=O)[C@H](C)N.Cl

Kanonische SMILES

CC1=CN=C(S1)NC(=O)C(C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.